2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide
Description
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H15N5O2S/c1-9-6-10(2)19-13(16-9)17-18-14(19)22-8-12(20)15-7-11-4-3-5-21-11/h3-6H,7-8H2,1-2H3,(H,15,20) |
InChI Key |
FUAQFFSPNBBGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Ring
The initial step involves the formation of the triazole ring through a condensation reaction between suitable azoles and aldehydes or ketones. Common reagents include:
- Hydrazine derivatives : These are often used to initiate the condensation reaction.
- Acids or bases : Catalysts that facilitate the formation of the triazole structure.
Reaction Example :
$$
\text{Hydrazine} + \text{Aldehyde} \rightarrow \text{Triazole}
$$
Synthesis of the Pyrimidine Core
Following the formation of the triazole, the next step is to synthesize the pyrimidine core. This can be achieved through:
- Cyclization reactions involving appropriate precursors such as urea or thiourea.
- Electrophilic aromatic substitution to introduce methyl groups at specific positions on the pyrimidine ring.
Reaction Example :
$$
\text{Urea} + \text{Triazole derivative} \rightarrow \text{Pyrimidine}
$$
Introduction of the Sulfanyl Group
The sulfanyl group is typically introduced via:
- Nucleophilic substitution reactions , where a sulfide or thiol reacts with an activated halide.
Reaction Example :
$$
\text{Pyrimidine} + \text{Thioketone} \rightarrow \text{Sulfanyl derivative}
$$
Acetamide Formation with Furylmethyl Substituent
In the final step, acetamide formation occurs through:
- Acylation reactions , where an acetic anhydride or acetyl chloride reacts with the sulfanyl-pyrimidine intermediate.
Reaction Example :
$$
\text{Sulfanyl derivative} + \text{Furylmethyl amine} \rightarrow \text{Final product}
$$
Reaction Conditions and Yields
The synthesis process requires specific conditions to ensure optimal yields:
Temperature Control : Reactions are often performed at controlled temperatures (e.g., 50–80 °C) to prevent side reactions.
pH Levels : Maintaining an appropriate pH is crucial for certain steps, particularly during nucleophilic substitutions.
Analytical Techniques for Characterization
To confirm the structure and purity of 2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide, various analytical techniques are employed:
High-Performance Liquid Chromatography (HPLC) : Used for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about molecular structure.
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Hydrazine | Acid/Base Catalysis |
| 2 | Cyclization | Urea | Controlled Temperature |
| 3 | Nucleophilic Substitution | Thioketone | pH Control |
| 4 | Acylation | Acetic Anhydride | Controlled Temperature |
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the triazolopyrimidine core or the furylmethylacetamide moiety, leading to the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyrimidine core or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation but typically involve controlled temperatures, appropriate solvents, and suitable catalysts or additives.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazolopyrimidine core or the furylmethylacetamide moiety.
Scientific Research Applications
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
-
Biology: : The compound’s unique structure and properties make it a valuable tool in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
-
Medicine: : The compound has potential therapeutic applications, particularly as an anticancer, antiviral, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound’s chemical properties make it useful in various industrial applications, including the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, the compound’s ability to intercalate DNA or interact with proteins can contribute to its biological activity .
Comparison with Similar Compounds
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can be compared with other similar compounds, such as:
-
1,2,4-Triazolo[1,5-a]pyridines: : These compounds share a similar triazolopyrimidine core but differ in their substitution patterns and functional groups .
-
1,2,4-Triazolo[4,3-a]quinoxalines: : These compounds have a quinoxaline moiety instead of a pyrimidine moiety and exhibit different biological activities .
-
1,2,4-Triazolo[4,3-a]pyrazines: : These compounds have a pyrazine moiety and are known for their kinase inhibitory activities .
The uniqueness of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile and valuable compound in scientific research.
Biological Activity
The compound 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a novel derivative within the triazolopyrimidine family. This class of compounds has garnered attention for their diverse biological activities, particularly in medicinal chemistry. The biological activity of this specific compound is linked to its structural components, which include a triazole-pyrimidine moiety and a furylmethyl acetamide side chain.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.33 g/mol. The structure features a fused triazole and pyrimidine ring system along with a sulfur-containing group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄OS |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide |
The biological activity of this compound can be attributed to its ability to interact with various biological targets through its triazole and pyrimidine components. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Research indicates that compounds within this class can exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anticancer Activity
Research has indicated that compounds similar to 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide demonstrate promising cytotoxic effects against several cancer cell lines. For example:
- Breast Cancer Cells : Studies have shown IC50 values in the micromolar range for related triazole derivatives against breast cancer cell lines.
- Colon Cancer Cells : Compounds exhibiting similar structures have been reported to have IC50 values as low as 6.2 μM against colon carcinoma cells .
Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy. Triazole derivatives have been observed to possess bactericidal activity against various pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
For instance, related compounds have shown minimum bactericidal concentrations (MBC) ranging from 15.6 µg/mL to 31.25 µg/mL against these strains .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
